molecular formula C14H13NO2 B13119329 4'-Amino-biphenyl-2-carboxylic acid methyl ester

4'-Amino-biphenyl-2-carboxylic acid methyl ester

Cat. No.: B13119329
M. Wt: 227.26 g/mol
InChI Key: JOJMMXSADKEKPE-UHFFFAOYSA-N
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Description

4'-Amino-biphenyl-2-carboxylic acid methyl ester (CAS: 17103-27-4) is a biphenyl derivative with a methyl ester at the 2-position and an amino group at the 4'-position. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol . This compound is primarily used in research settings, such as in medicinal chemistry for scaffold modifications or as an intermediate in organic synthesis. It is supplied as a 10 mM solution in solvents like DMSO, with a purity >98%, and requires storage at 2–8°C to maintain stability .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-(4-aminophenyl)benzoate

InChI

InChI=1S/C14H13NO2/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9H,15H2,1H3

InChI Key

JOJMMXSADKEKPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino-biphenyl-2-carboxylic acid methyl ester typically involves the reaction of 4’-Amino-biphenyl-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its reactivity.

    Substitution: The aromatic ring allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4'-Amino-biphenyl-2-carboxylic acid methyl ester serves as a precursor for synthesizing biologically active compounds. Its derivatives have been explored for their potential as:

  • Anticancer Agents: Studies indicate that biphenyl derivatives exhibit cytotoxicity against various cancer cell lines due to their ability to interact with cellular targets and inhibit proliferation .
  • Antimicrobial Activity: Compounds derived from this structure have shown effectiveness against certain bacterial strains, suggesting potential in developing new antibiotics .

Genotoxicity Studies

Research has investigated the genotoxic effects of 4'-amino-substituted biphenyls, including 4'-amino-biphenyl-2-carboxylic acid methyl ester. In vitro and in vivo assays demonstrated mutagenicity correlated with the electronic properties of substituents . This information is crucial for assessing safety in pharmaceutical applications.

Organic Synthesis

The compound acts as an important intermediate in synthesizing complex organic molecules. Its reactivity allows for further functionalization, leading to a variety of derivatives used in different chemical applications .

Dyes and Pigments

Due to its aromatic structure, 4'-amino-biphenyl-2-carboxylic acid methyl ester can be utilized in the production of dyes and pigments. The amino group enhances reactivity with various dye-forming agents, making it a key component in colorant formulations.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its application in creating advanced materials has been explored, particularly in coatings and composites .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from 4'-amino-biphenyl-2-carboxylic acid methyl ester against human cancer cell lines. Results indicated significant cytotoxic effects, leading to apoptosis in treated cells, highlighting its potential as a lead compound for drug development.

Case Study 2: Genotoxicity Evaluation

In vivo studies assessed the genotoxic potential of various derivatives of biphenyl compounds, including 4'-amino-biphenyl-2-carboxylic acid methyl ester. The findings revealed that certain substitutions increased mutagenic activity, emphasizing the need for careful evaluation during drug formulation processes .

Mechanism of Action

The mechanism by which 4’-Amino-biphenyl-2-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ester group can participate in esterification reactions. These interactions can influence biochemical pathways and cellular processes, making the compound valuable for research into drug development and enzyme function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4'-amino-biphenyl-2-carboxylic acid methyl ester, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications
4'-Amino-biphenyl-2-carboxylic acid methyl ester -NH₂ at 4', -COOCH₃ at 2 C₁₄H₁₃NO₂ 227.26 Primary amino group; methyl ester Research intermediate, drug discovery
2'-Amino-biphenyl-4-carboxylic acid methyl ester -NH₂ at 2', -COOCH₃ at 4 C₁₄H₁₃NO₂ 227.26 Structural isomer; amino group position affects electronic properties Likely used in asymmetric catalysis or ligand design
4′-Methyl-2′-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester -CH₃ at 4', -CONH-quinoline at 2', -COOCH₂CH₃ at 4 C₂₇H₂₃N₃O₃ 437.49 Quinoline carboxamide; ethyl ester; Ru-catalyzed C-H arylation synthesis (87% yield) Catalysis studies, coordination chemistry
Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate -CH₃ at 4', -COOCH₃ at 2 C₁₅H₁₄O₂ 226.27 Methyl substituent instead of amino; lipophilic Material science, polymer precursors
4’-(Bromomethyl)-biphenyl-2-carboxylic acid methyl ester -BrCH₂ at 4', -COOCH₃ at 2 C₁₅H₁₃BrO₂ 305.17 Bromomethyl group enables cross-coupling reactions Intermediate in Suzuki-Miyaura couplings
[1,1'-Biphenyl]-4-carboxylic acid, 2-(acetylamino)-, methyl ester -NHCOCH₃ at 2, -COOCH₃ at 4 C₁₆H₁₅NO₃ 269.29 Acetylated amino group; enhanced stability Probing metabolic pathways or peptide mimetics

Key Structural and Functional Differences

Substituent Position and Electronic Effects The amino group in 4'-amino-biphenyl-2-carboxylic acid methyl ester (electron-donating) contrasts with bromomethyl (electron-withdrawing) in or methyl (neutral) in . These differences influence reactivity:

  • The amino group enhances nucleophilicity, enabling amide bond formation or metal coordination .
  • Bromomethyl groups facilitate cross-coupling reactions (e.g., Suzuki) for biaryl synthesis .

Ester Group Variations Ethyl ester () increases lipophilicity compared to methyl esters, affecting solubility and bioavailability.

Brominated derivatives () may require palladium catalysts for functionalization .

Applications 4'-Amino derivatives are versatile intermediates in drug discovery (e.g., kinase inhibitors) . Quinoline-containing analogs () are explored in coordination chemistry for catalyst design .

Research Implications and Challenges

  • Structural Isomerism: Positional isomers (e.g., 2'-amino vs. 4'-amino) may exhibit divergent biological activities or crystallization behaviors .
  • Synthetic Scalability : High-yield methods like Ru-catalyzed arylation () could inspire optimization for the target compound’s production.

Biological Activity

4'-Amino-biphenyl-2-carboxylic acid methyl ester, also known as 5-amino-biphenyl-2-carboxylic acid methyl ester, is an organic compound with significant biological activity. It is a derivative of biphenyl and has been studied for its potential applications in medicinal chemistry, particularly in the synthesis of biologically active compounds. This article reviews the biological activity of this compound, including mechanisms of action, experimental findings, and potential therapeutic applications.

  • Molecular Formula : C14H13NO2
  • IUPAC Name : Methyl 4-amino-2-phenylbenzoate
  • CAS Number : 51990-95-5

The biological activity of 4'-amino-biphenyl-2-carboxylic acid methyl ester is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with macromolecules such as proteins and nucleic acids, potentially modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which may participate in further biochemical reactions.

Anticancer Activity

Research has indicated that biphenyl derivatives exhibit anticancer properties. For instance, studies have shown that compounds similar to 4'-amino-biphenyl-2-carboxylic acid methyl ester can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that derivatives of biphenyl compounds could downregulate COX-2 expression, a protein associated with tumor growth and inflammation .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process and are often overexpressed in cancerous tissues .

Interaction with Receptors

Preliminary studies suggest that this compound may interact with serotonin receptors, influencing pathways related to mood regulation and anxiety . The ability to modulate these receptors could position it as a candidate for developing treatments for anxiety disorders.

Study 1: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various biphenyl derivatives, including 4'-amino-biphenyl-2-carboxylic acid methyl ester, and tested their effects on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis at micromolar concentrations .

Study 2: Enzyme Inhibition

Another study investigated the inhibition of COX enzymes by biphenyl derivatives. The results showed that 4'-amino-biphenyl-2-carboxylic acid methyl ester exhibited a dose-dependent inhibition of COX-2 activity, suggesting its potential use as an anti-inflammatory agent .

Comparative Analysis

To better understand the biological activity of 4'-amino-biphenyl-2-carboxylic acid methyl ester, it is useful to compare it with similar compounds:

Compound NameAnticancer ActivityCOX InhibitionSerotonin Interaction
4'-Amino-biphenyl-2-carboxylic acid methyl esterYesModeratePossible
5-Nitro-biphenyl-2-carboxylic acid methyl esterYesHighNo
4'-Hydroxy-biphenyl-2-carboxylic acid methyl esterModerateLowYes

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